2-Phenyl-1-(6-phenylpyridin-3-yl)ethan-1-one
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Overview
Description
2-Phenyl-1-(6-phenylpyridin-3-yl)ethan-1-one is an organic compound with the molecular formula C19H15NO It is characterized by a phenyl group attached to a pyridine ring, which is further connected to an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1-(6-phenylpyridin-3-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of phenylacetic acid ester with phenyl 6-methylnicotinate in the presence of a base, followed by hydrolysis and decarboxylation . This method provides a straightforward approach to obtaining the desired compound with good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of metal-free catalysts and environmentally benign solvents, can further improve the sustainability of the industrial production methods .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1-(6-phenylpyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in reactions such as nitration, sulfonation, and halogenation, where the aromatic ring is substituted by electrophiles.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form the corresponding alcohol.
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens (e.g., bromine, chlorine) for halogenation.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed
Nitration: Formation of nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
2-Phenyl-1-(6-phenylpyridin-3-yl)ethan-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Phenyl-1-(6-phenylpyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Phenyl-1-(6-phenylpyridin-3-yl)ethan-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.
Properties
CAS No. |
63056-21-3 |
---|---|
Molecular Formula |
C19H15NO |
Molecular Weight |
273.3 g/mol |
IUPAC Name |
2-phenyl-1-(6-phenylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C19H15NO/c21-19(13-15-7-3-1-4-8-15)17-11-12-18(20-14-17)16-9-5-2-6-10-16/h1-12,14H,13H2 |
InChI Key |
ZSJRYSVRHIBVEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CN=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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